molecular formula C16H12N2O4S B12577100 5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 634912-67-7

5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B12577100
CAS No.: 634912-67-7
M. Wt: 328.3 g/mol
InChI Key: AHUSCDADIBGILQ-UHFFFAOYSA-N
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Description

5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the nitro group and the phenylsulfanyl moiety in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by nitration and subsequent substitution reactions . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane, ethanol, and acetonitrile are often used to dissolve reactants and facilitate reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the phenylsulfanyl group results in a sulfone derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the phenylsulfanyl group can modulate the compound’s binding affinity to various enzymes and receptors, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-2-[2-(phenylsulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its isoindole core structure, coupled with the nitro and phenylsulfanyl groups, makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

634912-67-7

Molecular Formula

C16H12N2O4S

Molecular Weight

328.3 g/mol

IUPAC Name

5-nitro-2-(2-phenylsulfanylethyl)isoindole-1,3-dione

InChI

InChI=1S/C16H12N2O4S/c19-15-13-7-6-11(18(21)22)10-14(13)16(20)17(15)8-9-23-12-4-2-1-3-5-12/h1-7,10H,8-9H2

InChI Key

AHUSCDADIBGILQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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